molecular formula C19H20ClN5O3S B1216421 N-Desmethyladinazolam mesylate CAS No. 111317-35-2

N-Desmethyladinazolam mesylate

Cat. No.: B1216421
CAS No.: 111317-35-2
M. Wt: 433.9 g/mol
InChI Key: XBBBHTCBPLIACE-UHFFFAOYSA-N
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Description

N-Desmethyladinazolam mesylate (CAS 37115-33-6) is a key active metabolite of the triazolobenzodiazepine, adinazolam . In vivo, following administration of adinazolam, it is extensively metabolized to N-Desmethyladinazolam (NDMAD), which is now understood to be the primary driver behind the characteristic benzodiazepine-like psychomotor effects observed in research . Studies indicate that while the parent drug adinazolam has weak activity, its metabolite NDMAD is significantly more potent, mediating most of the pharmacological effects . Research into this compound has shown it possesses anxiolytic and sedative properties, making it a molecule of interest in neuroscience and pharmacokinetic studies . Its mechanism of action involves positive allosteric modulation of the GABAA receptor in the central nervous system, enhancing the inhibitory effects of the neurotransmitter GABA . Pharmacokinetic studies have characterized its profile in healthy volunteers, finding an elimination half-life of approximately 2.8 hours and a volume of distribution of around 100 liters following intravenous administration . Some research also notes that this compound, like its parent drug, can produce a uricosuric effect, increasing the renal clearance of uric acid . Investigations have further explored potential ethnic-related differences in its pharmacokinetics, though these differences were not correlated with variations in pharmacodynamic response . This compound is supplied for research purposes only and is strictly not for diagnostic or therapeutic use, nor for human consumption. All necessary safety data sheets should be consulted prior to handling.

Properties

CAS No.

111317-35-2

Molecular Formula

C19H20ClN5O3S

Molecular Weight

433.9 g/mol

IUPAC Name

1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N-methylmethanamine;methanesulfonic acid

InChI

InChI=1S/C18H16ClN5.CH4O3S/c1-20-10-16-22-23-17-11-21-18(12-5-3-2-4-6-12)14-9-13(19)7-8-15(14)24(16)17;1-5(2,3)4/h2-9,20H,10-11H2,1H3;1H3,(H,2,3,4)

InChI Key

XBBBHTCBPLIACE-UHFFFAOYSA-N

SMILES

CNCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O

Canonical SMILES

CNCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O

Other CAS No.

111317-35-2

Related CAS

37115-33-6 (Parent)

Synonyms

mono-N-demethyladinazolam
mono-N-demethyladinazolam mesylate
mono-N-desmethyladin azolam
N-desmethyladinazolam
N-desmethyladinazolam mesylate
N-desmethyladinozolam
U 42352
U-42352

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

1. Sedative and Anxiolytic Effects
N-Desmethyladinazolam exhibits notable sedative and anxiolytic properties. Clinical studies have demonstrated that administration of NDMAD leads to dose-related sedation and impairments in psychomotor performance, similar to traditional benzodiazepines. The pharmacokinetics of NDMAD suggest it plays a crucial role in mediating these effects following adinazolam administration, with greater than 95% of adinazolam metabolized to NDMAD .

2. Uricosuric Activity
Research indicates that both adinazolam and NDMAD possess uricosuric activity, which involves the promotion of uric acid excretion. This property could be beneficial in treating conditions associated with elevated uric acid levels, such as gout .

Clinical Applications

1. Mental Health Treatments
NDMAD has been evaluated for its potential use in treating anxiety disorders and depression. While adinazolam was initially investigated as an antidepressant, the mixed results have led to further exploration of NDMAD's efficacy as a standalone treatment. Its psychoactive effects are believed to be more potent than those of adinazolam itself, suggesting that it may serve as a more effective therapeutic agent .

2. Pharmacokinetic Studies
Pharmacokinetic studies have shown that NDMAD's effects are dose-independent over a range of doses (10-50 mg). The relationship between plasma concentrations of NDMAD and psychomotor performance has been established, with significant performance decrements correlating with higher plasma levels . This data is crucial for understanding dosing regimens and potential therapeutic windows.

Table 1: Summary of Key Studies on N-Desmethyladinazolam Mesylate

Study ReferenceObjectiveKey Findings
Evaluate pharmacodynamicsEstablished dose-related sedation and psychomotor impairment; significant uricosuric effects observed.
Investigate behavioral effectsCorrelation between plasma levels of NDMAD and psychomotor performance; EC50 determined at 325 ng/ml.
Review pharmacokineticsNDMAD identified as a primary active metabolite with higher potency than adinazolam; renal clearance predominant.

Comparison with Similar Compounds

Pharmacokinetic Comparison with Similar Compounds

Key Pharmacokinetic Parameters

Compound Half-Life (h) Oral Bioavailability Metabolism Pathway Active Metabolites
NDMAD mesylate 6–8* ~74% Hepatic glucuronidation None (itself a metabolite)
Adinazolam mesylate 1.5–2.5 ~30–40% N-demethylation to NDMAD NDMAD mesylate
Alprazolam 9–16 >80% CYP3A4 oxidation α-Hydroxyalprazolam
Diazepam 20–100 ~90–100% CYP2C19/CYP3A4 demethylation Desmethyldiazepam

*NDMAD’s half-life varies by administration route (e.g., IV vs. oral) .

  • Metabolism : Unlike alprazolam and diazepam, which undergo CYP-mediated oxidation, NDMAD is primarily glucuronidated and excreted renally . Adinazolam’s rapid conversion to NDMAD limits its direct pharmacological impact .
  • Bioavailability : NDMAD’s oral bioavailability (74%) is lower than alprazolam (>80%) but higher than adinazolam (30–40%) due to reduced first-pass metabolism .

Pharmacodynamic Comparison with Similar Compounds

Key Pharmacodynamic Effects

Compound Sedation Potency Psychomotor Impairment Uricosuric Activity Anxiolytic Efficacy
NDMAD mesylate High High (dose-dependent) Yes Moderate
Adinazolam mesylate Low* Low (due to rapid metabolism) Yes Moderate
Alprazolam Moderate Moderate No High
Diazepam High High No High

*Adinazolam’s effects are mediated via NDMAD .

  • Psychomotor Effects: NDMAD induces dose-dependent psychomotor impairment comparable to diazepam but more pronounced than alprazolam . Intravenous NDMAD causes greater impairment than oral adinazolam, confirming its role as the primary active species .
  • Unique Uricosuric Activity : NDMAD and adinazolam increase uric acid clearance by 20–30% at therapeutic doses, a feature absent in alprazolam or diazepam .
  • Sedation : NDMAD’s sedative effects align with traditional benzodiazepines but with faster onset due to adinazolam’s rapid metabolism .

Clinical Implications and Unique Properties

  • Therapeutic Role : NDMAD’s efficacy in anxiety/depression is linked to its benzodiazepine receptor agonism, though its uricosuric activity may benefit patients with comorbid hyperuricemia .
  • Formulation Considerations : Sustained-release adinazolam mesylate tablets prolong NDMAD exposure, mimicking IV infusion pharmacokinetics .

Q & A

Q. What pharmacokinetic parameters are critical for designing oral and intravenous dosing studies of N-Desmethyladinazolam mesylate in healthy volunteers?

Key parameters include bioavailability, clearance, volume of distribution, half-life, and metabolite-to-parent compound ratios. Fleishaker et al. (1990, 1991) established oral bioavailability and dose-linear kinetics in single-dose studies (10–60 mg), noting that N-Desmethyladinazolam exhibits prolonged elimination (t½ ~15–20 hours) compared to adinazolam. Intravenous studies by Fleishaker et al. (1992) highlight first-pass metabolism variability (20–60% hepatic extraction), necessitating crossover designs to account for inter-individual differences . Methodologically, plasma sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose, coupled with LC-MS quantification, ensures accurate AUC and Cmax calculations .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 240–260 nm) and LC-MS/MS are primary methods. Fleishaker et al. (1991) used HPLC with a C18 column and mobile phase (acetonitrile:phosphate buffer, pH 3.0) to separate adinazolam, N-Desmethyladinazolam, and alprazolam in plasma . Venkatakrishnan et al. (2005) optimized LC-MS/MS for simultaneous quantification of adinazolam and its metabolite, achieving a lower limit of quantification (LLOQ) of 1 ng/mL . Cross-validation with UV spectrophotometry (e.g., λmax 272 nm) is recommended for robustness .

Q. What enzymes mediate the hepatic metabolism of this compound, and how are they identified?

CYP3A4 and CYP2C19 are primary enzymes. Venkatakrishnan et al. (1988) used human liver microsomes and selective inhibitors (ketoconazole for CYP3A4, omeprazole for CYP2C19) to confirm enzyme contributions. Incubation with recombinant CYP isoforms and kinetic analyses (Km, Vmax) revealed CYP3A4-driven N-demethylation as the rate-limiting step . Methodologically, enzyme kinetics should be assessed at physiological pH (7.4) and temperature (37°C) with NADPH-regenerating systems .

Advanced Questions

Q. How can enzyme inhibition studies clarify the metabolic stability of this compound?

Competitive inhibition assays using fluconazole (CYP2C19 inhibitor) and itraconazole (CYP3A4 inhibitor) in human hepatocytes quantify metabolic shifts. Venkatakrishnan et al. (1988) observed a 70% reduction in N-Desmethyladinazolam formation with CYP3A4 inhibition, underscoring its dominance. Advanced models (e.g., static/dynamic in vitro-in vivo extrapolation) predict drug-drug interaction risks, particularly with CYP3A4 substrates like erythromycin .

Q. How should researchers address inter-study variability in dose-response relationships for behavioral effects?

Fleishaker et al. (1989, 1991) reported divergent dose-response curves (e.g., anxiolytic effects plateauing at 30 mg vs. 50 mg). To reconcile this, meta-analyses should stratify data by study design (single vs. multiple dosing), population (age, CYP genotype), and endpoint (plasma concentration vs. psychometric scales). Bayesian hierarchical models can pool data while accounting for heterogeneity .

Q. What PK/PD modeling approaches best correlate N-Desmethyladinazolam plasma levels with CNS effects?

A two-compartment model with effect-site linkage (e.g., Emax model) is optimal. Venkatakrishnan et al. (2005) linked plasma concentrations to digit-symbol substitution test (DSST) performance, demonstrating hysteresis (delayed effect compartment equilibration). NONMEM or Monolix software can estimate ke0 (effect-site elimination rate) and EC50 values .

Q. How can contradictory findings on metabolic enzyme contributions be resolved?

Discrepancies between in vitro (microsomal) and in vivo (clinical) data require physiologically based pharmacokinetic (PBPK) modeling. For example, Venkatakrishnan et al. (1988) identified CYP3A4 as dominant in vitro, while Fleishaker et al. (1992) observed CYP2C19 polymorphisms affecting clearance in vivo. PBPK models integrating enzyme abundance, hepatic blood flow, and genetic data (e.g., CYP2C19*2/*3 alleles) improve predictability .

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